N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide
Description
N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide is a Meldrum’s acid-derived compound characterized by a reactive α,β-unsaturated ketone moiety within the 1,3-dioxane-4,6-dione ring. This structural motif enables participation in cycloaddition and nucleophilic addition reactions.
Properties
IUPAC Name |
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-7(2)5-9(14)13-6-8-10(15)17-12(3,4)18-11(8)16/h6-7H,5H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGFPXQWIBDPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC=C1C(=O)OC(OC1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide typically involves multiple steps, starting with the formation of the dioxan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The amide group is then introduced through a reaction with an appropriate amine, often requiring activation of the carboxylic acid precursor.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The dioxan ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the dioxan ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be facilitated by nucleophiles in the presence of a base.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural complexity allows for the exploration of biological processes at a molecular level.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use in treating various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in both research and therapeutic contexts. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of Meldrum’s acid derivatives functionalized with amide groups. Below is a systematic comparison with structurally related analogs:
Structural Analogues
| Compound Name | Key Substituent(s) | Molecular Weight (g/mol) | Synthesis Yield (%) | Key Applications/Reactivity | Evidence ID |
|---|---|---|---|---|---|
| N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide | 3-Methylbutanamide | ~289.28 | N/A | Potential directing group, synthesis | [10], [14] |
| N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methoxybenzamide | 3-Methoxybenzamide | 305.29 | N/A | Electrophilic conjugation, labeling | [8], [16] |
| N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide | 4-Methoxybenzamide | 305.29 | N/A | Crystallography, drug design | [16] |
| 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzenesulfonamide | Sulfonamide | 326.33 | N/A | Enhanced solubility, bioactivity | [17] |
| N-((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)(phenyl)methyl)acetamide | Phenyl, acetamide | 289.28 | N/A | Michael acceptors, catalysis | [14] |
Physicochemical Properties
- Solubility : Sulfonamide derivatives (e.g., ) exhibit higher aqueous solubility due to ionizable sulfonamide groups, whereas the target compound’s 3-methylbutanamide group likely reduces polarity .
- Thermal Stability : Melting points for analogous amides range from 142–182°C (), suggesting moderate thermal stability influenced by substituent bulk .
Biological Activity
N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide is a compound of interest due to its potential biological activities. This article summarizes the chemical properties, biological mechanisms, and relevant research findings associated with this compound.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- IUPAC Name : 2-[[2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methylideneamino]acetyl]amino]acetic acid
- CAS Number : 477885-66-8
- Molecular Weight : 286.24 g/mol
Research indicates that the biological activity of this compound may be linked to its interaction with various biochemical pathways. Some of the proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit certain enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that regulate physiological responses.
Antimicrobial Activity
A study focusing on the antimicrobial properties of related compounds demonstrated that derivatives of dioxane structures exhibit significant antibacterial activity. For example, compounds with similar structural features have shown effectiveness against Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at certain concentrations, the compound can induce apoptosis in cancer cells without significantly affecting normal cells .
| Cell Line | IC50 (µM) | Effect on Normal Cells |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | Minimal |
| MCF7 (Breast Cancer) | 30 | Minimal |
| HCT116 (Colon Cancer) | 20 | Minimal |
Anti-inflammatory Properties
Research has also explored the anti-inflammatory effects of this compound. In a model of induced inflammation in mice, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines .
Summary of Findings
The biological activity of this compound suggests potential therapeutic applications in areas such as:
- Antimicrobial Treatments : Due to its antibacterial properties.
- Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer cells.
- Anti-inflammatory Applications : For conditions characterized by excessive inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
